molecular formula C17H20O5 B12335290 Biochanin A-7-methyl ether

Biochanin A-7-methyl ether

Cat. No.: B12335290
M. Wt: 304.34 g/mol
InChI Key: YBEAKTTUFWXZDU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Biochanin A-7-methyl ether can be synthesized through a series of chemical reactions. One common method involves the use of phloroglucinol as a starting material. The synthesis involves a Friedel-Crafts reaction to produce an intermediate product, which is then cyclized to form biochanin A . The methylation of biochanin A at the 7-position can be achieved using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of biochanin A from natural sources such as red clover, followed by chemical methylation. The extraction process may involve solvent extraction, followed by purification using techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions: Biochanin A-7-methyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted and oxidized derivatives of this compound .

Comparison with Similar Compounds

Biochanin A-7-methyl ether is unique among similar compounds due to its specific methylation pattern and biological activities. Similar compounds include:

Biological Activity

Biochanin A-7-methyl ether is a methylated derivative of biochanin A, a naturally occurring isoflavonoid found predominantly in red clover and other legumes. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. This article delves into the biological activity of this compound, supported by research findings and case studies.

This compound is characterized by its dihedral structure containing two methoxy groups. It can be synthesized through various chemical reactions, including Friedel-Crafts reactions and subsequent methylation of biochanin A extracted from natural sources. The synthesis typically involves:

  • Starting Material : Phloroglucinol
  • Key Reactions : Friedel-Crafts reaction followed by cyclization and methylation.
  • Purification Techniques : Column chromatography for isolating the final product .

This compound exhibits its biological effects through multiple mechanisms:

  • Autophagy Activation : It binds to the endoplasmic reticulum, inhibiting fatty acid synthase activity, which leads to an accumulation of reactive oxygen species (ROS) and induces autophagy in cells .
  • Cancer Prevention : The compound has been shown to induce sulfotransferases involved in xenobiotic detoxification, suggesting a role in cancer prevention. It exhibits synergistic effects with chemotherapeutic agents like 5-fluorouracil (5-FU) in estrogen receptor-positive breast cancer cell lines .
  • Neuroprotective Effects : Studies indicate that this compound may enhance microcirculation and reduce arterial resistance, potentially benefiting cardiovascular health.

Antioxidant Properties

This compound demonstrates significant antioxidant activity, which helps mitigate oxidative stress-related damage. This property is crucial in preventing chronic diseases associated with oxidative damage.

Anti-inflammatory Effects

The compound has shown potential in reducing inflammation markers in various models. For instance, it downregulates pro-inflammatory cytokines in lipopolysaccharide (LPS)-induced inflammation models .

Anticancer Activity

Research indicates that this compound inhibits tumor growth through mechanisms such as:

  • Topoisomerase II Inhibition : Prevents DNA replication in cancer cells, thereby inhibiting growth.
  • Synergistic Effects with Chemotherapy : Enhances the efficacy of existing cancer treatments like 5-FU, particularly in breast cancer models .

Case Studies

  • In Vitro Studies on Cancer Cell Lines :
    • Objective : To assess the anticancer efficacy of this compound.
    • Findings : The compound inhibited cell proliferation in MCF7 (ER-positive) and MDA-MB231 (triple-negative) breast cancer cell lines. The combination with 5-FU resulted in enhanced cytotoxicity compared to either agent alone .
  • Animal Models of Inflammation :
    • Objective : To evaluate anti-inflammatory effects.
    • Findings : In LPS-injected mice, treatment with this compound significantly reduced inflammatory markers and improved behavioral outcomes compared to control groups .

Data Summary

Biological ActivityObservationsReferences
AntioxidantSignificant reduction in oxidative stress markers,
Anti-inflammatoryDecreased pro-inflammatory cytokines
AnticancerInhibition of cell proliferation in cancer lines ,
Autophagy InductionActivation via endoplasmic reticulum binding,

Properties

Molecular Formula

C17H20O5

Molecular Weight

304.34 g/mol

IUPAC Name

5-hydroxy-7-methoxy-3-(4-methoxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one

InChI

InChI=1S/C17H20O5/c1-20-11-5-3-10(4-6-11)13-9-22-15-8-12(21-2)7-14(18)16(15)17(13)19/h3-6,9,12,14-16,18H,7-8H2,1-2H3

InChI Key

YBEAKTTUFWXZDU-UHFFFAOYSA-N

Canonical SMILES

COC1CC(C2C(C1)OC=C(C2=O)C3=CC=C(C=C3)OC)O

Origin of Product

United States

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